5-Chloro-2-phenylfuro[2,3-b]pyridine
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Overview
Description
5-Chloro-2-phenylfuro[2,3-b]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system with a chlorine atom at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylfuran with a chlorinating agent in the presence of a base to introduce the chlorine atom at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide or sulfolane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylfuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
5-Chloro-2-phenylfuro[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly against breast cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 5-Chloro-2-phenylfuro[2,3-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to bind to and inhibit key enzymes involved in cell proliferation, such as serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2) . This binding disrupts critical signaling pathways, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar chlorine substitution but different ring structure.
5-Chloro-7-azaindole: Contains a similar chlorine substitution and is known for its antibacterial properties.
Pyrazolo[1,5-a]pyridine: Features a fused ring system with potential pharmacological activities.
Uniqueness
5-Chloro-2-phenylfuro[2,3-b]pyridine is unique due to its fused furo-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents and materials with tailored properties.
Properties
Molecular Formula |
C13H8ClNO |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
5-chloro-2-phenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
OKAATDFSSMJFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3O2)Cl |
Origin of Product |
United States |
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